
3,4-Dehydro Cilostazol
Übersicht
Beschreibung
3,4-Dehydro Cilostazol (OPC-13015) is a major active metabolite of the antiplatelet drug Cilostazol (Pletal®), which is a dual inhibitor of phosphodiesterase III (PDE3) and equilibrative nucleoside transporter 1 (ENT1). Cilostazol is metabolized primarily via hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C19), yielding two active metabolites: this compound and 4′-trans-hydroxy cilostazol (4′-CLZ) . Among these, this compound exhibits significantly enhanced pharmacological activity, being 5-fold more potent as a PDE3 inhibitor and 3-fold more potent as an adenosine re-uptake inhibitor compared to the parent drug . Despite its higher potency, its plasma concentration (measured by AUC) is approximately 41% of Cilostazol, reflecting differences in metabolic stability and bioavailability .
Vorbereitungsmethoden
OPC-13015 is synthesized through the metabolism of cilostazol. The primary metabolic pathway involves the conversion of cilostazol to OPC-13015 by cytochrome P450 enzymes, specifically CYP3A4 . This process involves the oxidation of cilostazol to form the active metabolite OPC-13015
Analyse Chemischer Reaktionen
OPC-13015 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Die Hauptreaktion beinhaltet die Oxidation von Cilostazol zur Bildung von OPC-13015. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme und spezifische Reaktionsbedingungen, die den Oxidationsprozess erleichtern . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist OPC-13015 selbst .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
3,4-Dehydro cilostazol is primarily recognized for its role as a phosphodiesterase III inhibitor. By inhibiting this enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This action results in several beneficial effects:
- Vasodilation : The increase in cAMP leads to relaxation of vascular smooth muscle, resulting in reduced peripheral vascular resistance.
- Inhibition of Platelet Aggregation : Elevated cAMP levels inhibit platelet activation and aggregation, which is crucial in preventing thrombus formation.
Treatment of Intermittent Claudication
Cilostazol, including its metabolite this compound, is clinically used to treat intermittent claudication—a condition characterized by leg pain due to insufficient blood flow during physical activity. Studies have shown that cilostazol significantly increases walking distance and improves overall quality of life for patients suffering from this condition .
Cardiovascular Disease Management
Research indicates that cilostazol and its metabolites may play a role in managing various cardiovascular diseases. The compound has been studied for its effects on reducing the risk of thrombotic events post-surgery and improving outcomes in patients with coronary artery disease .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties:
- Absorption : Cilostazol is absorbed after oral administration, with food intake influencing its bioavailability significantly.
- Metabolism : It is predominantly metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C19). Less than 2% of the administered dose is excreted unchanged as this compound .
- Elimination : The primary route of elimination is via urine, with metabolites being the main form excreted .
Drug Interactions
The interaction between this compound and other compounds has been a subject of research due to its clinical implications:
- A study highlighted the interaction between baicalein and cilostazol, indicating that baicalein alters the pharmacokinetics of cilostazol and its metabolites significantly. This suggests caution when co-administering these substances .
- Investigations into drug-drug interactions are crucial for optimizing treatment regimens involving cilostazol-based therapies.
Analytical Techniques for Detection
Various analytical methods have been developed to quantify this compound in biological samples:
Wirkmechanismus
The mechanism of action of OPC-13015 involves the inhibition of type 3 phosphodiesterase, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells . This increase in cAMP results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and potential cognitive benefits . The molecular targets of OPC-13015 include phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cAMP .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Activity
Cilostazol vs. 3,4-Dehydro Cilostazol
- PDE3 Inhibition : this compound demonstrates superior PDE3 inhibition (IC₅₀ ~1–2 µmol/L estimated) compared to Cilostazol (IC₅₀ ~5–10 µmol/L) .
- Adenosine Re-uptake Inhibition: The metabolite’s ENT1 inhibition potency (IC₅₀ ~1.7–3.3 µmol/L) is three times stronger than Cilostazol (IC₅₀ ~5–10 µmol/L), contributing to elevated adenosine levels linked to adverse effects like dyspnea .
- Antiplatelet Effects : Both compounds inhibit ADP-induced platelet aggregation, but this compound’s enhanced activity suggests a critical role in Cilostazol’s overall efficacy .
This compound vs. 4′-trans-Hydroxy Cilostazol
- While 4′-CLZ is another active metabolite, its PDE3 inhibition and antiplatelet effects are less pronounced than this compound. Pharmacokinetic studies in rats show 4′-CLZ has lower AUC values (~686 ng/mL·h vs. 3,375 ng/mL·h for this compound) and reduced potency .
Comparison with Other Antiplatelet Agents
- Acetylsalicylic Acid (ASA) : ASA inhibits COX-1, blocking thromboxane A₂ synthesis. Unlike ASA, this compound targets PDE3 and ENT1, inhibiting both primary (ADP-induced) and secondary platelet aggregation. In ex vivo studies, Cilostazol (and its metabolite) outperformed ASA in suppressing ADP-induced aggregation .
- Ticlopidine (TP) : A P2Y12 receptor antagonist, TP shows moderate inhibition of ADP-induced aggregation. However, this compound’s dual mechanism provides broader suppression, including collagen- and arachidonic acid-induced aggregation .
Pharmacokinetics
Clinical Implications
- Efficacy : The combined effect of Cilostazol and this compound enhances antiplatelet and vasodilatory activity, making it effective for peripheral artery disease .
- Adverse Effects: ENT1 inhibition by both compounds elevates adenosine, increasing risks of bronchospasm in respiratory patients. The metabolite’s higher potency may exacerbate these effects .
- Therapeutic Monitoring : Analytical methods like UPLC-MS/MS enable precise measurement of this compound in plasma (LLOQ: 1.0 ng/mL), crucial for dose optimization .
Biologische Aktivität
3,4-Dehydro cilostazol (DCLZ) is a significant active metabolite of cilostazol, primarily recognized for its role as a phosphodiesterase III (PDE III) inhibitor. This compound exhibits various biological activities that contribute to its therapeutic effects, particularly in the treatment of intermittent claudication and other vascular conditions. This article synthesizes current research findings, case studies, and pharmacological data regarding the biological activity of this compound.
Cilostazol and its active metabolite, this compound, exert their effects through the inhibition of phosphodiesterase III enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets and vascular smooth muscle cells. The elevated cAMP activates protein kinase A (PKA), which results in:
- Vasodilation : Relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance.
- Inhibition of Platelet Aggregation : Reduced risk of thrombus formation by preventing platelet activation.
Research indicates that DCLZ is responsible for the majority of cilostazol's pharmacological effects due to its potency and bioavailability compared to its parent compound .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Following oral administration of cilostazol, DCLZ is rapidly formed and reaches peak plasma concentrations within a few hours. The half-life of DCLZ is comparable to that of cilostazol, allowing for sustained therapeutic effects .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | Varies with dose (reported range: 100-500 ng/mL) |
Time to Peak Concentration (Tmax) | 1-3 hours |
Half-Life | Approximately 9 hours |
Bioavailability | Approximately 30% |
Clinical Efficacy
Clinical studies have demonstrated that cilostazol significantly improves walking distance in patients with intermittent claudication. The efficacy is largely attributed to its active metabolite, DCLZ. In one meta-analysis involving multiple trials, cilostazol was shown to improve Absolute Claudication Distance (ACD) by an average of 42 meters compared to placebo .
Case Study: Efficacy in Patients with Intermittent Claudication
A double-blind study involving 1,439 patients treated with cilostazol for up to three years reported:
- ACD Improvement : Mean increase of 60.4 - 129.1 meters after 24 weeks.
- Initial Claudication Distance (ICD) : Improvement ranged from 47.3 - 93.6 meters .
- Safety Profile : No significant increase in hemorrhagic events when co-administered with aspirin or other antiplatelet agents .
Safety and Adverse Effects
The safety profile of this compound is generally favorable; however, some adverse effects have been noted:
- Common Side Effects : Headaches, diarrhea, and palpitations.
- Serious Risks : Increased risk of bleeding when combined with other antiplatelet medications like aspirin or clopidogrel.
Monitoring is recommended for patients with renal impairment as pharmacokinetics may vary significantly in this population .
Q & A
Q. Basic: What validated analytical methods are recommended for quantifying 3,4-Dehydro Cilostazol in biological matrices?
Methodological Answer :
- UPLC-MS/MS is the gold standard for quantifying this compound in plasma due to its high sensitivity and specificity. A validated protocol involves protein precipitation with acetonitrile, chromatographic separation using a C18 column, and detection via multiple reaction monitoring (MRM) modes (e.g., m/z 370→253 for this compound) .
- Quality Control : Include calibration curves (1–1000 ng/mL) and internal standards (e.g., deuterated analogs) to account for matrix effects .
Q. Basic: How can researchers ensure the structural integrity of this compound during formulation studies?
Methodological Answer :
- FTIR and DSC Analysis : Monitor key functional groups (e.g., C=N stretch at 1666 cm⁻¹, N-H stretch at 3175 cm⁻¹) to detect interactions with excipients. Use DSC to identify melting point shifts (>2°C indicates incompatibility) .
- Pharmacopeial Standards : Compare retention times and spectral data against USP reference standards (e.g., Related Compound B) to confirm purity .
Q. Advanced: What experimental designs are optimal for studying the metabolite's role in PDE3 inhibition and cAMP modulation?
Methodological Answer :
- In Vitro Assays : Use vascular smooth muscle cells (VSMCs) treated with this compound (10–100 µM). Measure cAMP levels via ELISA and correlate with AMPK phosphorylation (Western blot) .
- Dose-Response Curves : Include cilostazol as a positive control to differentiate metabolite-specific effects .
Q. Advanced: How can contradictory data on this compound's dual roles in telomerase activity and pyroptosis be resolved?
Methodological Answer :
- Context-Specific Models :
- Pathway Inhibition : Use selective inhibitors (e.g., Z-VAD for caspases) to isolate mechanistic contributions .
Q. Basic: What synthesis protocols are reported for this compound analogs?
Methodological Answer :
- Key Steps :
Q. Advanced: What statistical approaches are appropriate for dose-dependent in vivo studies?
Methodological Answer :
- Zebrafish Models : Treat embryos (10 hpf) with this compound (10–30 µM). Use Welch’s ANOVA for non-homogeneous variances and Games-Howell post-hoc tests to compare heart rate changes .
- Power Analysis : Ensure n ≥ 30 per group to detect a 15% effect size (α=0.05, β=0.2) .
Q. Advanced: How does this compound influence Th17-mediated immune responses in pneumococcal infection models?
Methodological Answer :
- Co-Culture Systems : Incubate human CD4+ T cells with pneumococcus-stimulated monocytes. Measure IL-17A via ELISA and neutrophil recruitment via transwell assays .
- Knockdown Models : Use siRNA targeting IL-17 receptors to validate pathway specificity .
Q. Basic: What pharmacodynamic endpoints are relevant for preclinical studies targeting cerebral small vessel disease?
Methodological Answer :
Eigenschaften
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALECSGOJQOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224705 | |
Record name | 3,4-Dehydrocilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-62-9 | |
Record name | 3,4-Dehydrocilostazol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dehydrocilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DEHYDROCILOSTAZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.